3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Description

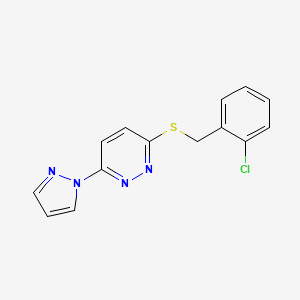

3-((2-Chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 2-chlorobenzylthio group and at the 6-position with a 1H-pyrazol-1-yl moiety.

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNYPHHDHREOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group on the pyridazine ring.

Attachment of the 1H-pyrazol-1-yl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the Pyridazine 3-Position

A critical comparison lies in the substituent at the pyridazine 3-position. Key analogs include:

Key Observations:

- Electronic and Steric Effects: The 2-chlorobenzylthio group in the target compound enhances electron-withdrawing effects and steric hindrance compared to the piperidinyl (electron-donating) or phenylamino (moderately electron-withdrawing) groups. This may influence reactivity in substitution reactions or binding interactions .

- Reactivity: The chloro substituent in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine serves as a leaving group, enabling nucleophilic displacement reactions to synthesize derivatives like the target compound .

Structural Planarity and Intermolecular Interactions

- Planarity: In N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, the molecule exhibits near-planarity (r.m.s. deviation = 0.044 Å), stabilized by intramolecular C–H⋯N hydrogen bonds forming an S(6) ring motif . By contrast, the bulky 2-chlorobenzylthio group in the target compound likely disrupts planarity, altering crystal packing and π-π stacking interactions.

- Intermolecular Interactions: The phenylamino derivative forms infinite polymeric chains via intermolecular N–H⋯N hydrogen bonds . The thioether group in the target compound may engage in weaker van der Waals or halogen-bonding interactions (via Cl), differing from the hydrogen-bonding networks in piperidinyl or phenylamino analogs .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 3-Piperidinyl Analog | N-Phenylamino Analog | 3-Chloro Precursor |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~331.8 | ~271.3 | ~287.3 | ~206.6 |

| logP (Estimated) | ~3.5 | ~2.1 | ~2.8 | ~1.7 |

| Hydrogen Bond Donors | 0 | 0 | 1 (NH) | 0 |

| Halogen Bonds | Yes (Cl) | No | No | Yes (Cl) |

Table 2: Key Structural Metrics

Biological Activity

3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumoral research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyrazole moiety and a chlorobenzylthio group. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For example, a study evaluated various pyrazole derivatives for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives were found to be as low as 0.22 μg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

| Other Derivative A | 0.25 | E. coli |

| Other Derivative B | 0.30 | Streptococcus pneumoniae |

Antitumoral Activity

The compound has also been studied for its antitumoral effects, particularly in the context of breast cancer treatment. A related compound, MFT-279 (3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine), demonstrated significant inhibition of aromatase enzyme activity with an IC50 value of 2.39 nmol/L . This suggests that similar compounds may inhibit tumor growth through endocrine pathways.

Case Study: Efficacy in Tumor Regression

In an experimental study involving DMBA-treated female rats, administration of MFT-279 led to tumor regression when dosed at 20 mg/kg over a period of 28 days . This highlights the potential for compounds with similar structures to impact hormone-dependent cancers effectively.

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Tubulin Polymerization : Some studies indicate that specific structural variations in pyrazole derivatives can inhibit tubulin polymerization, affecting cell division and tumor growth .

- Synergistic Effects : Certain pyrazole derivatives have shown synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

Safety Profile

Toxicity assessments reveal that these compounds exhibit low hemolytic activity (ranging from 3.23% to 15.22%) compared to standard toxic agents like Triton X-100 . This suggests a favorable safety profile for further development.

Q & A

Q. What are the common synthetic routes for preparing 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine?

The compound can be synthesized via nucleophilic substitution or fusion reactions. A typical approach involves reacting a pyridazine precursor (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) with a thiol-containing reagent like 2-chlorobenzyl mercaptan under basic conditions. Evidence from analogous pyridazine derivatives highlights the use of aliphatic/aromatic amines or thiols in fusion or substitution reactions to introduce functional groups . For example, describes a fusion reaction between pyridazine derivatives and amines, which can be adapted for thiol-based substitutions by adjusting reagents and reaction conditions.

Q. How is the structural identity of the compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., pyrazole protons at δ 6.5–8.5 ppm, thiobenzyl signals at δ 4.5–5.0 ppm).

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and intermolecular interactions. Software like SHELXL ( ) refines the structure, while ORTEP-3 generates graphical representations ( ). Crystallographic data for related pyridazines () provide reference metrics for validation.

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, guidelines for structurally related pyridazines ( ) advise:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from ignition sources.

- Follow institutional waste disposal protocols for halogenated organics.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

Discrepancies may arise from experimental resolution, thermal motion, or disorder. Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation to improve data quality.

- Refinement adjustments : Apply restraints/constraints in SHELXL ( ) to model disordered regions.

- Validation tools : Check against databases (e.g., Cambridge Structural Database) for expected bond parameters in pyridazine-thioether systems .

Q. What computational methods are suitable for analyzing hydrogen-bonding networks in the crystal lattice?

Graph-set analysis () systematically categorizes hydrogen bonds (e.g., , ) into patterns (chains, rings). Software like Mercury (CCDC) visualizes interactions, while density functional theory (DFT) calculates binding energies. For pyridazine derivatives, prioritize analyzing sulfur-based interactions (C–SN) and pyrazole N–H donor sites .

Q. How can biological activity screening be designed for this compound?

- Target selection : Prioritize receptors where pyridazines show affinity (e.g., antimicrobial or antiviral targets per ).

- Assay design : Use enzyme inhibition assays (e.g., kinase or protease) with IC determination.

- Structure-activity relationship (SAR) : Modify the 2-chlorobenzyl or pyrazole groups and compare activity trends ().

- ADME profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and cytotoxicity (MTT assay).

Methodological Notes

- Synthesis Optimization : For scale-up, replace hazardous solvents (e.g., DMF) with greener alternatives like ethanol or water ().

- Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl/MeOH) to grow diffraction-quality crystals ().

- Data Reproducibility : Document reaction conditions (temperature, stoichiometry) rigorously to address batch variability in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.